molecular formula C25H12O2 B3059316 Coronene-1-carboxylic acid CAS No. 97839-93-5

Coronene-1-carboxylic acid

Cat. No.: B3059316
CAS No.: 97839-93-5
M. Wt: 344.4 g/mol
InChI Key: PHYWDUIBNMEJSG-UHFFFAOYSA-N
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Description

Coronene-1-carboxylic acid is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C25H12O2 and a molecular weight of 344.36 g/molIt is characterized by a highly conjugated system, making it an excellent candidate for use in materials science, organic electronics, and biomedical research.

Scientific Research Applications

Coronene-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used in the formation of two-dimensional molecular template structures and self-assembly processes in supramolecular chemistry.

    Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.

    Industry: this compound is utilized in the development of organic semiconductors, photonic devices, and optoelectronic materials.

Safety and Hazards

According to the safety data sheet, Coronene-1-carboxylic acid may cause damage to organs and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle it with protective gloves/protective clothing/eye protection/face protection and to use it only outdoors or in a well-ventilated area .

Future Directions

The influence of carboxyl and amine substituting groups on the aggregation of coronene is being studied, which is relevant to understand the formation of carbon nanomaterials, including graphene quantum dots (GQDs) . This research could lead to advancements in the streamlined synthesis of aromatic ketones from feedstock chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of coronene-1-carboxylic acid typically involves the functionalization of coronene, a well-known PAH

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves organic synthesis techniques. These methods are designed to be selective and reproducible, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Coronene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxyl group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The aromatic structure allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohol derivatives.

Mechanism of Action

The mechanism by which coronene-1-carboxylic acid exerts its effects involves its highly conjugated aromatic structure. This allows for strong π-π interactions with other molecules, facilitating the formation of stable complexes. These interactions are crucial in self-assembly processes and the formation of molecular templates. The compound’s ability to interact with various molecular targets and pathways makes it a versatile tool in scientific research.

Comparison with Similar Compounds

    Coronene: A parent compound of coronene-1-carboxylic acid, characterized by its flat, planar structure.

    Corannulene: Unlike coronene, corannulene has a bowl-shaped structure, which gives it unique properties such as bowl-flipping dynamics and electron-accepting capabilities.

    Graphene: A network of carbon atoms with a structure similar to PAHs, used in various advanced materials applications.

Uniqueness: this compound stands out due to its carboxyl functional group, which enhances its reactivity and allows for a broader range of chemical modifications compared to its parent compound, coronene. This functionalization makes it particularly valuable in the development of advanced materials and molecular templates.

Properties

IUPAC Name

coronene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H12O2/c26-25(27)18-11-16-8-7-14-4-2-12-1-3-13-5-6-15-9-10-17(18)24-22(15)20(13)19(12)21(14)23(16)24/h1-11H,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYWDUIBNMEJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C4=C1C=CC5=C4C6=C7C3=C(C=C2)C=CC7=C(C=C6C=C5)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597436
Record name Coronene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97839-93-5
Record name Coronene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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